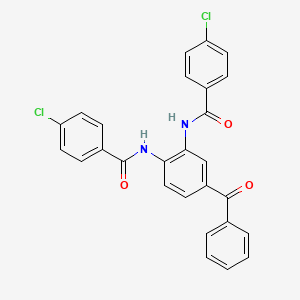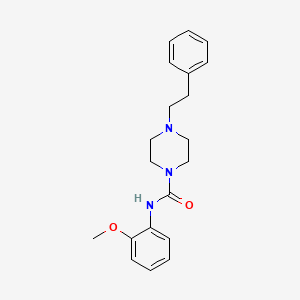![molecular formula C11H17N3O3S B5065625 tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)
tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate, also known as OTAVA-BB 120965, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate has been shown to induce changes in the expression of several genes involved in cell cycle regulation, cell growth, and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair. Additionally, it has been found to cause a decrease in the levels of reactive oxygen species, which are known to play a role in the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate in lab experiments is its broad-spectrum activity against several types of cancer cells, fungi, and bacteria. Additionally, it has been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of the compound and its potential use in combination with other drugs for cancer treatment. Furthermore, research could explore the use of tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate in other fields, such as agriculture and environmental science, due to its antifungal and antibacterial properties.
In conclusion, tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate involves the reaction between tert-butyl carbamate and 2-amino-4-thiazolecarboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has demonstrated antifungal and antibacterial activity against several strains of fungi and bacteria.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(16)13-5-4-8(15)14-9-12-6-7-18-9/h6-7H,4-5H2,1-3H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDCIHEGAQKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Thiazol-2-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate](/img/structure/B5065545.png)
![[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)butyl]diethylamine hydrochloride](/img/structure/B5065562.png)
![11-(2,6-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5065568.png)
![1-(4-bromophenyl)-4-[4-(diethylamino)-2-propoxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B5065581.png)
![1-[(4-bromophenyl)acetyl]-2-methylpiperidine](/img/structure/B5065590.png)
![4-pentyl-8-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5065605.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5065612.png)
![1-(hydroxymethyl)-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065613.png)
![[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5065617.png)


![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)

![methyl 4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5065649.png)